![molecular formula C19H18N4 B5857845 5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5857845.png)
5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a critical role in a variety of cellular processes, including glucose metabolism, cell proliferation, and apoptosis. In
Mécanisme D'action
5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine is a potent inhibitor of glycogen synthase kinase-3 (5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine), an enzyme that plays a critical role in a variety of cellular processes. 5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine is involved in the regulation of glucose metabolism, cell proliferation, and apoptosis. By inhibiting 5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine, 5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine has been shown to have neuroprotective effects, as well as potential therapeutic applications in diabetes, cancer, and inflammation.
Biochemical and Physiological Effects:
5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine has been shown to have a variety of biochemical and physiological effects. In animal models of Alzheimer's disease, it has been shown to reduce amyloid-beta deposition and improve cognitive function. In animal models of Parkinson's disease, it has been shown to protect dopaminergic neurons and improve motor function. Additionally, it has been investigated as a potential treatment for diabetes, cancer, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine in lab experiments is its potent inhibitory effects on 5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine. This allows for the investigation of the role of 5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine in a variety of cellular processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the study of 5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine. One direction is the investigation of its potential therapeutic applications in other diseases, such as multiple sclerosis and Huntington's disease. Additionally, the development of more selective 5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine inhibitors may lead to the development of more effective treatments for a variety of diseases. Finally, the investigation of the potential side effects of this compound will be important for the development of safe and effective treatments.
Méthodes De Synthèse
The synthesis of 5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine involves the reaction of 2,3-diaminophenazine with 4-methyl-1-piperidinylmethyl chloride in the presence of potassium carbonate. The reaction is carried out in a solvent mixture of N,N-dimethylformamide and toluene at elevated temperatures. The resulting product is purified through column chromatography, yielding a white solid with a melting point of 267-269°C.
Applications De Recherche Scientifique
5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and stroke. Additionally, it has been investigated as a potential treatment for diabetes, cancer, and inflammation.
Propriétés
IUPAC Name |
5-methyl-9-pyrrolidin-1-ylbenzimidazolo[2,1-a]phthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4/c1-13-15-6-2-3-7-16(15)19-20-17-9-8-14(22-10-4-5-11-22)12-18(17)23(19)21-13/h2-3,6-9,12H,4-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEUHTVTYBCRST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=CC(=C3)N4CCCC4)N=C2C5=CC=CC=C15 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3]Benzimidazo[2,1-a]phthalazine, 5-methyl-9-(1-pyrrolidinyl)- |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.